molecular formula C17H28N4O2 B1412453 tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate CAS No. 1355175-07-3

tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B1412453
CAS No.: 1355175-07-3
M. Wt: 320.4 g/mol
InChI Key: XGKVIKDZOHCZKC-UHFFFAOYSA-N
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Description

tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a pyridine core substituted with a 2-methyl group and a 6-(4-methylpiperazin-1-yl) moiety. This compound is of interest in medicinal chemistry due to the presence of the 4-methylpiperazine group, a common pharmacophore in kinase inhibitors and CNS-targeting drugs. Its tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes, enabling selective deprotection for further functionalization .

Properties

IUPAC Name

tert-butyl N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13-14(12-18-16(22)23-17(2,3)4)6-7-15(19-13)21-10-8-20(5)9-11-21/h6-7H,8-12H2,1-5H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKVIKDZOHCZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of tert-Butyl (6-chloropyridin-3-yl)carbamate Intermediate

A crucial intermediate in the synthesis is tert-butyl (6-chloropyridin-3-yl)carbamate, which is prepared by carbamate protection of 6-chloropyridin-3-amine. The reaction is typically conducted in anhydrous diethyl ether with tert-butyl carbamate in the presence of a base such as TMEDA (N,N,N',N'-tetramethylethylenediamine).

  • Reaction Conditions :

    • Solvent: Anhydrous diethyl ether (200 mL per 5 g substrate)
    • Base: TMEDA 0.1 M, 3.5 equivalents
    • Temperature: Initial cooling to -78°C
    • Metalation: n-Butyllithium (2.5 M in hexanes), 3.5 equivalents, added dropwise
    • Carboxylation: Bubbling CO2 gas at -78°C under argon atmosphere for 4 hours, then warming to room temperature and stirring overnight
    • Workup: Acidification to pH ~6.3 with HCl (2.7 M), extraction with diethyl ether and ethyl acetate, drying over Na2SO4
  • Yield and Purity :

    • Yield reported: 87%
    • Purity: 99.1% (UPLC analysis)
    • Characterization: 1H-NMR and mass spectrometry confirmed structure

Metalation and Carboxylation Reaction

The metalation of tert-butyl (6-chloropyridin-3-yl)carbamate is carried out using n-butyllithium in the presence of TMEDA, which facilitates lithiation at the desired position on the pyridine ring. Subsequent carboxylation with CO2 introduces the carboxylic acid functionality, a key step toward further functionalization.

Parameter Details
Base n-Butyllithium (2.5 M in hexanes)
Equivalents 3.5 equiv.
Temperature -78°C to -10°C
Solvent Diethyl ether
CO2 Introduction Gas bubbling at -78°C, 4 hours
Stirring Time Overnight at room temperature
  • Outcome : Formation of 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinic acid intermediate with high yield and purity.

Coupling with 4-Methylpiperazine

The chloropyridine intermediate is then reacted with 4-methylpiperazine to introduce the piperazinyl substituent at the 6-position of the pyridine ring. This nucleophilic aromatic substitution typically proceeds under mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Parameter Details
Nucleophile 4-Methylpiperazine
Solvent DMF or DMSO
Temperature 80–120°C
Time Several hours to overnight
Base Optional, e.g., triethylamine
  • Notes : The reaction requires careful control to avoid side reactions and ensure selective substitution.

Final Protection and Purification

The final product, tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate, is obtained after purification steps including extraction, crystallization, and chromatographic techniques to achieve high purity suitable for research or pharmaceutical applications.

Step No. Intermediate/Product Reaction Type Reagents/Conditions Yield (%) Notes
1 tert-Butyl (6-chloropyridin-3-yl)carbamate Carbamate protection tert-Butyl carbamate, TMEDA, diethyl ether, n-BuLi, CO2, -78°C to RT 87 High purity, key intermediate
2 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinic acid Metalation & Carboxylation n-BuLi, TMEDA, CO2 gas, diethyl ether, low temperature 69–87 Controlled lithiation and carboxylation
3 6-(4-Methylpiperazin-1-yl)-substituted pyridine Nucleophilic substitution 4-Methylpiperazine, DMF/DMSO, heating 60–75 Selective aromatic substitution
4 This compound Final product Purification by extraction, crystallization - Purity >99% by UPLC and NMR
  • The use of TMEDA as an additive enhances the regioselectivity and efficiency of lithiation reactions on the pyridine ring, facilitating subsequent carboxylation by CO2 gas under low temperature conditions.

  • n-Butyllithium is preferred for metalation due to its strong base and nucleophilic properties, enabling the generation of the organolithium intermediate necessary for carboxylation.

  • The reaction temperature control is critical; maintaining -78°C during lithiation and carboxylation prevents side reactions and decomposition.

  • The nucleophilic aromatic substitution with 4-methylpiperazine is sensitive to solvent and temperature; polar aprotic solvents and moderate heating improve yields and selectivity.

  • Purification methods such as extraction with diethyl ether and ethyl acetate, drying over anhydrous sodium sulfate, and concentration under reduced pressure are standard to isolate the intermediates and final product with high purity.

  • Spectroscopic methods including 1H-NMR and mass spectrometry are routinely used to confirm structural integrity and purity.

The preparation of this compound involves a sequence of carefully controlled synthetic steps starting from chloropyridine intermediates. Key methods include lithiation with n-butyllithium in the presence of TMEDA, carboxylation with CO2, nucleophilic substitution with 4-methylpiperazine, and carbamate protection. Reaction conditions such as temperature, reagent equivalents, and solvent choice are critical for optimizing yield and purity. The described methods are supported by detailed experimental data and are consistent with best practices in medicinal chemistry synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the carbamate group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine moiety.

    Reduction: Amines or alcohols derived from the pyridine ring or carbamate group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.

Medicine

In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. Piperazine derivatives are known for their activity against various diseases, including cancer and infectious diseases. This compound could be explored for its efficacy and safety in preclinical studies.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs. Its synthesis and modification can lead to the discovery of novel therapeutic agents.

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, leading to therapeutic effects. The compound may bind to specific receptors, modulating their activity and leading to downstream effects that result in the desired therapeutic outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous pyridine and pyrimidine derivatives, emphasizing structural features, molecular properties, and synthetic applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate (Target) C₁₇H₂₇N₅O₂ 333.43* 2-methylpyridine, 6-(4-methylpiperazinyl), Boc-protected amine Likely CNS/pharmacological activity; Boc group aids in synthetic stability
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () C₁₁H₁₆FN₃O₃ 257.26 5-fluoro, 4-hydroxy, 6-methylpyrimidine Potential antiviral/anticancer agent; fluorine enhances electronegativity
tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (230, ) C₂₇H₄₀N₁₀O₄ 542.65 Nitropyrimidine, cyclohexyl, 4-methylpiperazinyl-pyridine Intermediate in kinase inhibitor synthesis; nitro group enables reduction to amines
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (Entry 228, ) C₁₂H₁₈N₂O₄ 254.29* 4-hydroxy, 5-methoxypyridine Antioxidant or anti-inflammatory applications; polar substituents affect solubility
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate (Entry 197, ) C₁₃H₂₀N₂O₄ 268.31* 5,6-dimethoxypyridine High lipophilicity; methoxy groups may enhance blood-brain barrier penetration

*Calculated molecular weights based on formula.

Detailed Research Findings and Structural Analysis

Role of the 4-Methylpiperazine Group

The target compound’s 4-methylpiperazine substituent distinguishes it from analogs in , and 4. Piperazine derivatives are known to improve water solubility via protonation at physiological pH, which is critical for bioavailability. In contrast, compounds like Entry 228 () with hydroxy/methoxy groups rely on hydrogen bonding for solubility, which may limit their pharmacokinetic profiles .

Electronic and Steric Effects

  • Methoxy Groups (–4): Electron-donating methoxy groups in Entries 197 and 228 may stabilize aromatic systems but reduce reactivity toward electrophilic substitution compared to the target compound’s methylpiperazine group.

Biological Activity

tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound that integrates a tert-butyl group, a piperazine moiety, and a pyridine ring. This unique structural combination positions it as a significant candidate for pharmacological studies, particularly regarding its potential therapeutic applications in treating neurological disorders and other diseases.

Chemical Structure and Properties

The compound's molecular formula is C17H28N4O2C_{17}H_{28}N_{4}O_{2}, and it features the following structural components:

  • tert-butyl group : Provides steric hindrance, influencing the compound's reactivity.
  • Pyridine ring : Known for its biological activity, particularly in drug design.
  • Piperazine moiety : Commonly associated with central nervous system activity.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Piperazine derivatives often modulate the activity of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. The specific mechanism of action for this compound may involve:

  • Binding to Receptors : The compound may bind to serotonin or dopamine receptors, altering neurotransmitter signaling.
  • Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism or degradation, thereby enhancing the availability of these neurotransmitters.

Pharmacological Investigations

Research has indicated that compounds containing piperazine and pyridine structures exhibit significant pharmacological properties. For instance:

  • Antidepressant Effects : Studies suggest that similar compounds can exhibit antidepressant-like effects in animal models, potentially through modulation of monoaminergic systems.

Case Studies

  • Neuroprotective Effects : A study involving mouse splenocytes demonstrated that derivatives similar to this compound could rescue immune cells from apoptosis when exposed to PD-L1 interactions, indicating potential neuroprotective properties .
  • Antitumor Activity : Research into piperazine derivatives has shown promising results against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of related compounds containing piperazine and pyridine structures:

Compound NameBiological ActivityReference
4-Methyl-N-(tert-butoxycarbonyl)piperazineAntidepressant properties
Piperazine derivativesNeuroprotective effects
Pyridine-based compoundsAntitumor activity

Synthesis and Research Applications

The synthesis of this compound involves several steps:

  • Formation of Pyridine Core : Utilizing methods such as Hantzsch synthesis.
  • Piperazine Functionalization : Achieved through nucleophilic substitution reactions.
  • Introduction of Carbamate Group : Typically done using tert-butyl chloroformate with a base like triethylamine.

This compound serves as a versatile building block in medicinal chemistry, facilitating the development of new therapeutic agents targeting various diseases.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate
Reactant of Route 2
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tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate

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